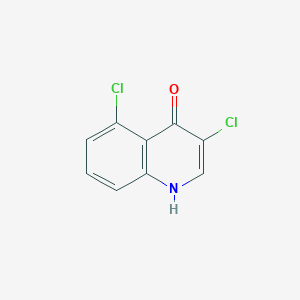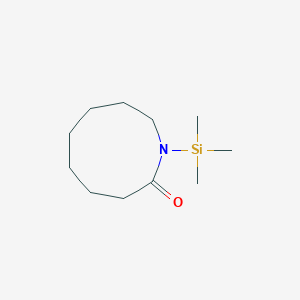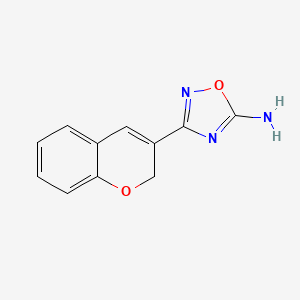
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . The use of automated reactors and continuous flow systems can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Applications De Recherche Scientifique
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological profiles.
Mécanisme D'action
The mechanism of action of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV, which is involved in glucose metabolism . This inhibition helps in extending the half-life of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
96163-73-4 |
|---|---|
Formule moléculaire |
C9H14ClNO3 |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
ethyl (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
HQCANMGWAQTZNU-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCN1C(=O)CCl |
SMILES canonique |
CCOC(=O)C1CCCN1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)



![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)
![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

